

Technical Guide: Molecular Characteristics and Synthesis of Ziprasidone Intermediates

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Compound of Interest

Compound Name: 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one

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Executive Summary

Ziprasidone (marketed as Geodon/Zeldox) is a benzisothiazolyl-piperazine atypical antipsychotic used to treat schizophrenia and bipolar disorder.^{[1][2]} Its synthesis relies on the convergent coupling of two critical intermediates: an indolinone derivative (side chain) and a piperazine derivative (core heterocycle).^[2]

Precise control over the molecular weight, stoichiometry, and purity of these intermediates is the primary determinant of the final drug substance's yield and impurity profile.^{[1][2]} This guide provides authoritative data on these precursors to support process chemistry and analytical development.^[2]

Chemical Profile of Key Intermediates

Intermediate A: The "Piperazine" Core

This moiety provides the affinity for serotonergic and dopaminergic receptors.^{[1][2]} It is typically handled as a hydrochloride salt for stability but reacts as a free base.^[2]

Parameter	Specification
Chemical Name	3-(1-Piperazinyl)-1,2-benzisothiazole
Common Abbreviation	BITP / P-Benz
CAS Number (Free Base)	87691-87-0
CAS Number (HCl Salt)	87691-88-1
Molecular Formula	C ₁₁ H ₁₃ N ₃ S (Free Base)
Molecular Weight	219.31 g/mol (Free Base) 255.77 g/mol (HCl Salt)
Appearance	White to off-white crystalline powder
Solubility	Sparingly soluble in water; soluble in methanol/DMSO
Key Impurity	Bis-benzisothiazolyl piperazine (dimer)

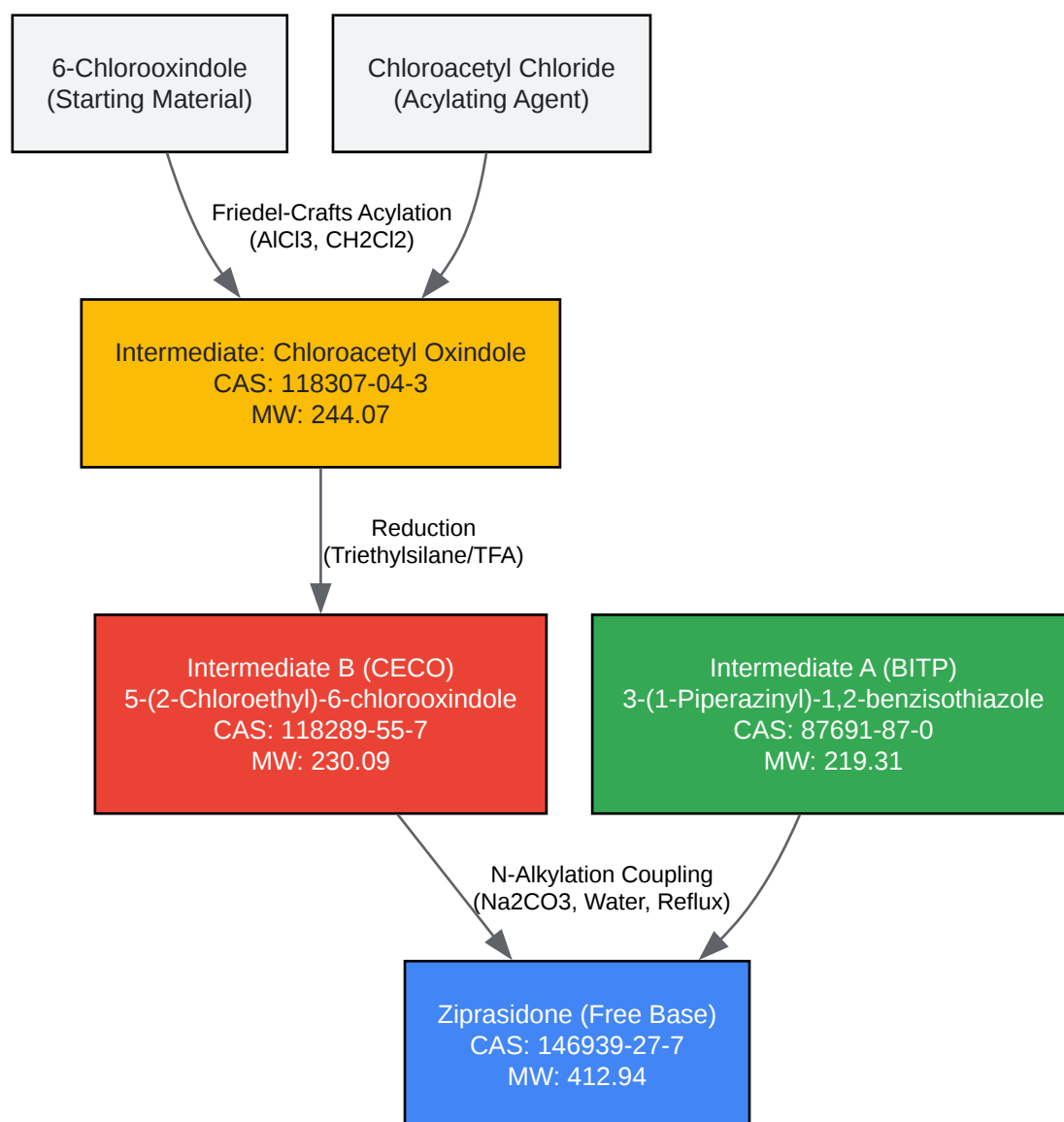
Intermediate B: The "Side Chain" (Oxindole)

This alkylating agent introduces the lipophilic indolinone tail.^[2] Its purity is critical; residual precursors here can lead to genotoxic impurities in the final API.^[2]

Parameter	Specification
Chemical Name	5-(2-Chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one
Common Abbreviation	CECO / Chloroethyl Oxindole
CAS Number	118289-55-7
Molecular Formula	C ₁₀ H ₉ Cl ₂ NO
Molecular Weight	230.09 g/mol
Melting Point	218 – 225 °C
Appearance	Pale yellow to orange powder
Solubility	Soluble in DMF, DMSO; insoluble in water
Precursor	6-Chloro-5-(2-chloroacetyl)oxindole (CAS 118307-04-3)

Synthesis Pathway & Logic

The industrial synthesis of Ziprasidone is a convergent process.^[2] The diagram below illustrates the flow from raw materials to the final coupling.^[2]



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Figure 1: Convergent synthesis pathway of Ziprasidone showing the derivation of the alkylating agent (Red) and its coupling with the piperazine core (Green).[1]

Experimental Protocol: Convergent Coupling

This protocol describes the N-alkylation step, where Intermediate A and Intermediate B are coupled.[1][2] This is the critical step for determining yield and preventing the formation of the "dimer" impurity.[1][2]

Reagents & Equipment

- Reactor: 500 mL 3-neck Round Bottom Flask with mechanical stirrer and reflux condenser.
- Solvent: Water (Green chemistry approach) or Glycerol/Water mixture.[2]
- Base: Sodium Carbonate (Na_2CO_3) - acts as an HCl scavenger.[2]
- Catalyst: Sodium Iodide (NaI) - optional, accelerates Finkelstein-like substitution.[2]

Step-by-Step Methodology

- Charge Reactor:
 - Add 10.0 g (43.4 mmol) of Intermediate B (5-(2-chloroethyl)-6-chlorooxindole).
 - Add 9.5 g (43.4 mmol) of Intermediate A (3-(1-piperazinyl)-1,2-benzisothiazole). Note: A slight excess of Intermediate A is often used to ensure complete consumption of the alkyl halide.[2]
 - Add 13.8 g (130 mmol) of Sodium Carbonate.
 - Add 100 mL of deionized water.
- Reaction Phase:
 - Heat the slurry to reflux ($\sim 100^\circ\text{C}$) under varying agitation.
 - Maintain reflux for 12–14 hours.[2]
 - Process Check: Monitor by HPLC.[2][3] The reaction is complete when Intermediate B is $<0.5\%$.[2]
- Work-up & Isolation:
 - Cool the reaction mixture to 25°C .
 - Filter the solids (Ziprasidone Free Base precipitates out).[2]
 - Wash the cake with 2 x 20 mL water to remove inorganic salts.[2]

- Wash with 20 mL Isopropyl Alcohol (IPA) to remove unreacted organic impurities.[2]
- Purification (Reslurry):
 - Transfer the wet cake to a clean flask.
 - Reslurry in 50 mL THF or Methanol at 50°C for 1 hour.
 - Filter and dry under vacuum at 50°C.[2]

Expected Yield: ~85-90% Target Purity: >99.0% (HPLC)

Analytical Validation

To verify the identity of the intermediates before coupling, use the following validation criteria.

HPLC Method for Intermediates

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 μ m).[2]
- Mobile Phase:
 - A: 0.05 M Potassium Phosphate buffer (pH 6.0).
 - B: Acetonitrile.[2]
- Gradient: 20% B to 80% B over 20 minutes.
- Detection: UV at 254 nm.[2]

Mass Spectrometry (ESI-MS)

- Intermediate A (BITP): Expect [M+H]⁺ peak at 220.3 m/z.[2]
- Intermediate B (CECO): Expect [M+H]⁺ peak at 231.1 m/z (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl).[2]

References

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- Urban, F. J., & Breitenbach, R. (1994).[2] Process for the preparation of ziprasidone. U.S. Patent No.[2] 5,312,925.[2] Washington, DC: U.S. Patent and Trademark Office.[2]

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